molecular formula C11H11NO2 B12102305 (S)-2-(1H-Indol-1-yl)propanoic acid

(S)-2-(1H-Indol-1-yl)propanoic acid

Cat. No.: B12102305
M. Wt: 189.21 g/mol
InChI Key: ORDGYGARDALAGC-QMMMGPOBSA-N
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Description

(S)-2-(1H-Indol-1-yl)propanoic acid is an organic compound featuring an indole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1H-Indol-1-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.

    Alkylation: Indole undergoes alkylation with a suitable halogenated propanoic acid derivative under basic conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1H-Indol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-2-propanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-(1H-Indol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(3-Acetyl-1H-indol-1-yl)propanoic acid
  • 3-(3-formyl-1H-indol-1-yl)propanoic acid
  • 3-(6-bromo-1H-indol-1-yl)propanoic acid

Comparison: (S)-2-(1H-Indol-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the indole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-indol-1-ylpropanoic acid

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14)/t8-/m0/s1

InChI Key

ORDGYGARDALAGC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1C=CC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)N1C=CC2=CC=CC=C21

Origin of Product

United States

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